5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
Description
5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a pyrimidine-trione derivative featuring a furan ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group. This compound belongs to a broader class of barbituric acid analogs, which are characterized by a pyrimidine-2,4,6-trione core modified with aromatic or heterocyclic substituents. The p-tolyl group introduces electron-donating methyl substituents, which may enhance lipophilicity and influence intermolecular interactions in biological or material science applications .
Properties
IUPAC Name |
5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-2-4-10(5-3-9)13-7-6-11(22-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKIZRWVKQEKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione typically involves the condensation of 5-(p-tolyl)-2-furaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thermal and Spectral Properties
- Melting Points: Amino-substituted derivatives (e.g., 4-N,N-dimethylaminophenyl) exhibit higher decomposition temperatures (~200°C) compared to alkylamino analogs (~167°C), attributed to enhanced intermolecular interactions .
- Spectroscopic Signatures: The pyrimidine-trione core generates characteristic NMR signals (e.g., carbonyl resonances at δ 160–170 ppm in ¹³C NMR) and IR stretches (C=O at 1670–1697 cm⁻¹) .
Biological Activity
5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 296.277 g/mol. The compound features a pyrimidine ring fused with a furan moiety and a p-tolyl group, which contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.277 g/mol |
| CAS Number | 304896-41-1 |
Synthesis
The synthesis typically involves the condensation of 5-(p-tolyl)-2-furaldehyde with barbituric acid under acidic or basic conditions, often using solvents like ethanol or acetic acid. This reaction is crucial for forming the pyrimidine structure fused with the furan ring.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). Compounds derived from pyrimidine structures have shown IC50 values lower than established chemotherapeutic agents like etoposide .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of VEGFR signaling .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential:
- Microbial Testing : Studies have shown that similar compounds possess activity against a range of microbial strains including E. coli, S. aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy .
Case Studies
-
Antitumor Activity Evaluation :
- A study compared the anticancer effects of various pyrimidine derivatives on MCF-7 cell lines. The most active compound demonstrated an IC50 value significantly lower than that of etoposide.
- Results indicated that modifications in the pyrimidine structure could enhance anticancer activity by improving solubility and bioavailability.
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Antimicrobial Efficacy :
- A series of tests were conducted to evaluate the antimicrobial activity against multiple strains. The results showed that certain derivatives exhibited potent activity with MIC values ranging from 32 µg/mL to 128 µg/mL against E. coli and S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
